

# A Comparative Analysis of SN2 Reaction Rates: 1-Chlorobutane vs. 1-Bromobutane

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## Compound of Interest

Compound Name: 1-Chlorobutane

Cat. No.: B031608

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In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction kinetics. This guide provides a detailed comparison of the bimolecular nucleophilic substitution (SN2) reaction rates of two primary alkyl halides: **1-chlorobutane** and 1-bromobutane. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the factors governing these reaction rates, supported by experimental data.

## Executive Summary

Experimental evidence conclusively demonstrates that 1-bromobutane undergoes SN2 reactions at a significantly faster rate than **1-chlorobutane** under identical conditions. This disparity is primarily attributed to the superior leaving group ability of the bromide ion ( $\text{Br}^-$ ) compared to the chloride ion ( $\text{Cl}^-$ ). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the concerted SN2 mechanism.

## Quantitative Data Comparison

The following table summarizes the second-order rate constants for the SN2 reaction of **1-chlorobutane** and 1-bromobutane with sodium iodide in acetone at 25°C. This classic experiment, often referred to as the Finkelstein reaction, provides a clear quantitative measure of the relative reactivities.

Alkyl Halide	Nucleophile	Solvent	Temperature (°C)	Rate Constant (k) (L mol <sup>-1</sup> s <sup>-1</sup> )	Relative Rate
1-Chlorobutane	NaI	Acetone	25	1.05 x 10 <sup>-5</sup>	1
1-Bromobutane	NaI	Acetone	25	1.75 x 10 <sup>-3</sup>	167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

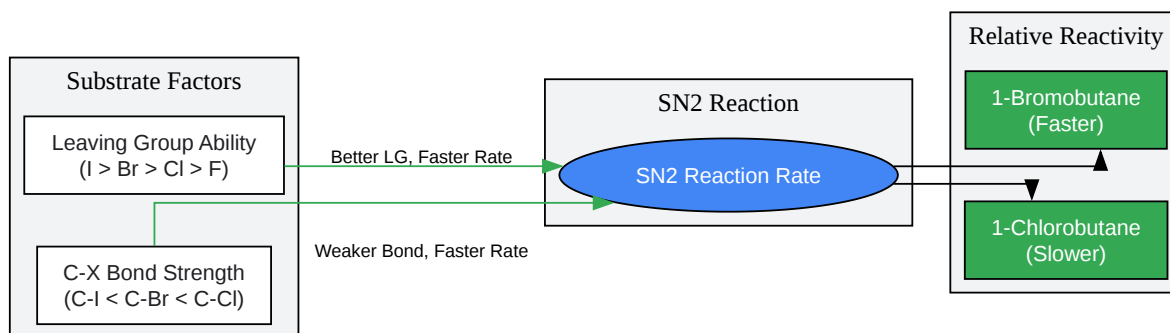
As the data indicates, 1-bromobutane reacts approximately 167 times faster than **1-chlorobutane** under these specific SN2 conditions.

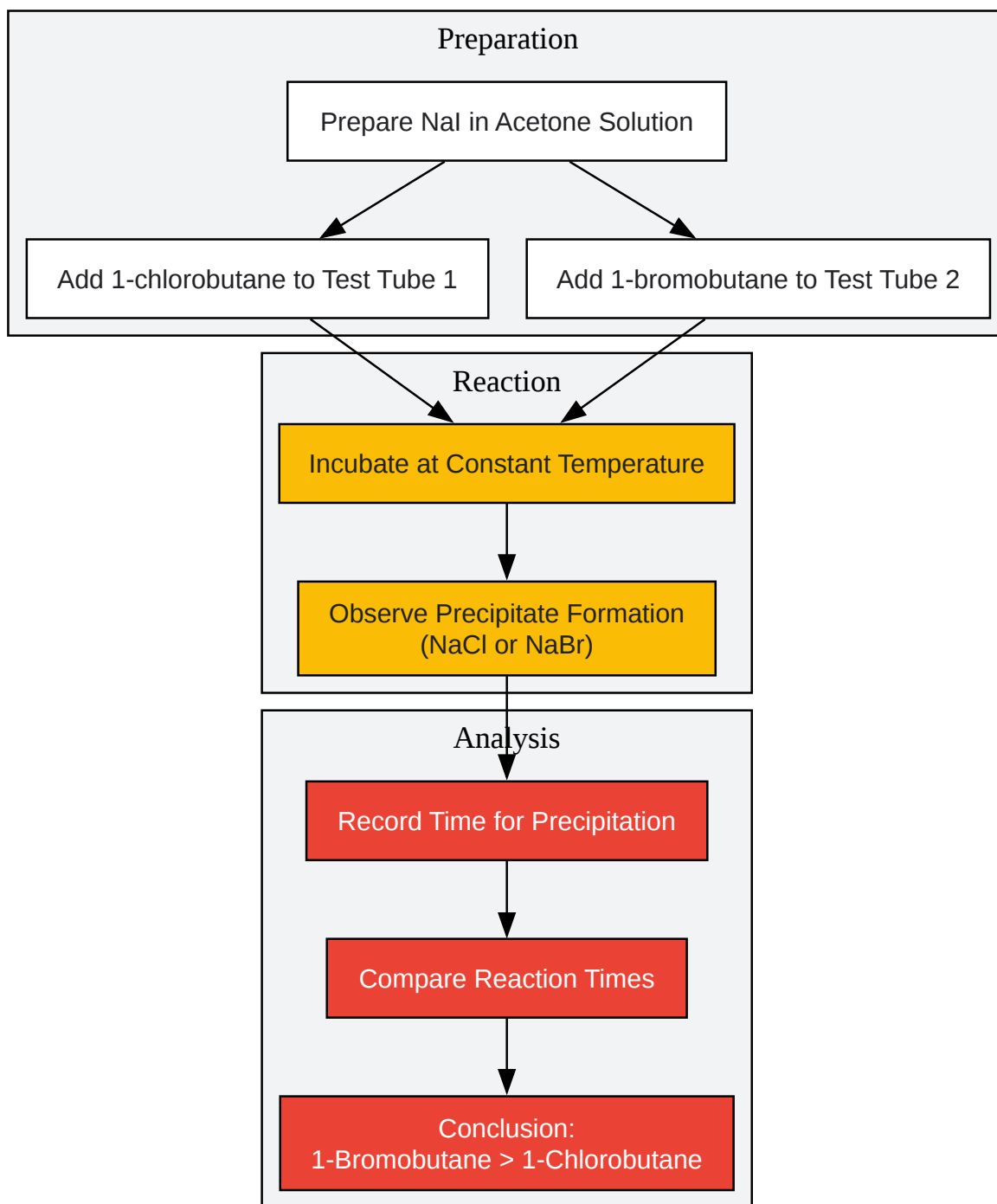
## Factors Affecting the Reaction Rate

The rate of an SN2 reaction is influenced by several key factors: the structure of the substrate, the nature of the nucleophile, the solvent, and, most pertinently for this comparison, the leaving group.

The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in solution after detaching from the substrate.<sup>[1]</sup> In the case of halides, the leaving group ability increases down the periodic table: I<sup>-</sup> > Br<sup>-</sup> > Cl<sup>-</sup> > F<sup>-</sup>. This trend is a consequence of increasing ionic radius and polarizability, as well as decreasing basicity. The larger bromide ion can better stabilize the negative charge it carries after departing the alkyl chain compared to the smaller chloride ion.

The strength of the carbon-halogen bond also plays a crucial role. The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 339 kJ/mol), requiring less energy to break during the formation of the transition state.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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